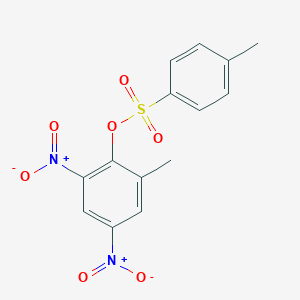
2-Methyl-4,6-dinitrophenyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4,6-dinitrophenyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C13H10N2O7S. It is known for its unique chemical structure, which includes both nitro and sulfonate groups. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,6-dinitrophenyl 4-methylbenzenesulfonate typically involves a nucleophilic substitution reaction. The process begins with the reaction of 2,4-dinitrophenol with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out in a non-aqueous solvent like dichloromethane to prevent the formation of undesired pyridinium salts .
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized by using an aqueous base with a water-miscible solvent. This method is environmentally benign and supports a wide range of starting materials .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4,6-dinitrophenyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type for this compound, where nucleophiles attack the sulfonate group.
Oxidation and Reduction: While less common, the nitro groups in the compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, which react with the sulfonate group in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Scientific Research Applications
2-Methyl-4,6-dinitrophenyl 4-methylbenzenesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action for 2-Methyl-4,6-dinitrophenyl 4-methylbenzenesulfonate primarily involves nucleophilic substitution reactions. The sulfonate group acts as an electrophile, attracting nucleophiles to form new chemical bonds . The nitro groups can also participate in redox reactions, altering the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenyl 4-methylbenzenesulfonate: Similar in structure but lacks the methyl group at the 2-position.
2,4-Dinitrophenyl 4-ethylbenzenesulfonate: Similar but with an ethyl group instead of a methyl group.
Uniqueness
2-Methyl-4,6-dinitrophenyl 4-methylbenzenesulfonate is unique due to the presence of both nitro and sulfonate groups, which confer distinct reactivity and stability properties. Its specific structure allows for targeted applications in organic synthesis and scientific research .
Properties
Molecular Formula |
C14H12N2O7S |
|---|---|
Molecular Weight |
352.32 g/mol |
IUPAC Name |
(2-methyl-4,6-dinitrophenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H12N2O7S/c1-9-3-5-12(6-4-9)24(21,22)23-14-10(2)7-11(15(17)18)8-13(14)16(19)20/h3-8H,1-2H3 |
InChI Key |
TZISYEQTDNULQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















